molecular formula C11H20O3 B14682621 5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid CAS No. 33964-82-8

5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B14682621
CAS No.: 33964-82-8
M. Wt: 200.27 g/mol
InChI Key: PYEOMDZPPRSCOZ-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the cyclohexane ring, which undergoes substitution reactions to introduce the tert-butyl and hydroxyl groups. The carboxylic acid group is then introduced through oxidation reactions. Specific reagents and conditions may include the use of tert-butyl chloride for the tert-butyl group introduction, and oxidation agents like potassium permanganate for the carboxylic acid group formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid, while reduction of the carboxylic acid group can produce 5-tert-butyl-2-hydroxycyclohexane-1-methanol.

Scientific Research Applications

5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    5-Tert-butyl-2-hydroxycyclohexanone: Contains a ketone group instead of a carboxylic acid.

    5-Tert-butyl-2-hydroxycyclohexane-1-methanol: The carboxylic acid group is reduced to an alcohol.

Uniqueness

5-Tert-butyl-2-hydroxycyclohexane-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group also influences its steric properties, making it distinct from other similar compounds.

Properties

CAS No.

33964-82-8

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

5-tert-butyl-2-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O3/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h7-9,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

PYEOMDZPPRSCOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(C(C1)C(=O)O)O

Origin of Product

United States

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